molecular formula C20H18N2OS B5774264 1-Benzyl-3-(4-phenoxyphenyl)thiourea

1-Benzyl-3-(4-phenoxyphenyl)thiourea

Cat. No.: B5774264
M. Wt: 334.4 g/mol
InChI Key: AXOHIEYMEXOWCO-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a benzyl group and a phenoxyphenyl group attached to the thiourea core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(4-phenoxyphenyl)thiourea can be synthesized through a condensation reaction between benzylamine and 4-phenoxyphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction is usually complete within a few hours, and the product can be purified by recrystallization from a suitable solvent .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in scaling up the production while maintaining high purity and yield. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Benzyl-3-(4-phenoxyphenyl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-phenoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which is crucial for its inhibitory activity. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential thiol groups, thereby disrupting the enzyme’s function .

Comparison with Similar Compounds

  • 1-Benzyl-3-(4-methoxyphenyl)thiourea
  • 1-Benzyl-3-(2-ethoxyphenyl)thiourea
  • 1-Benzyl-3-(2,6-dimethylphenyl)thiourea

Comparison: 1-Benzyl-3-(4-phenoxyphenyl)thiourea is unique due to the presence of the phenoxyphenyl group, which enhances its lipophilicity and potential for membrane permeability. This structural feature may contribute to its higher biological activity compared to similar compounds with different substituents on the phenyl ring .

Properties

IUPAC Name

1-benzyl-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c24-20(21-15-16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h1-14H,15H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOHIEYMEXOWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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